molecular formula C14H18O2 B13069561 Ethyl 2-(3-phenylcyclobutyl)acetate

Ethyl 2-(3-phenylcyclobutyl)acetate

Cat. No.: B13069561
M. Wt: 218.29 g/mol
InChI Key: MPQUFWNDZZCNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-phenylcyclobutyl)acetate is an organic compound with the molecular formula C14H18O2. It belongs to the class of esters, which are commonly known for their pleasant aromas and are widely used in various industries . This compound features a cyclobutyl ring substituted with a phenyl group and an ethyl acetate moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-phenylcyclobutyl)acetate typically involves the esterification of 2-(3-phenylcyclobutyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenylcyclobutyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products

    Hydrolysis: 2-(3-phenylcyclobutyl)acetic acid and ethanol.

    Reduction: 2-(3-phenylcyclobutyl)ethanol.

    Substitution: 2-(3-phenylcyclobutyl)acetamide.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-phenylcyclobutyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The phenyl group in its structure may also contribute to its binding affinity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Ethyl 2-(3-phenylcyclobutyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:

The unique cyclobutyl and phenyl groups in this compound make it distinct from these simpler esters, providing it with unique chemical and biological properties.

Biological Activity

Ethyl 2-(3-phenylcyclobutyl)acetate is a notable compound studied for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from 2-(3-phenylcyclobutyl)acetic acid and ethanol. Its unique structure, which includes a cyclobutyl ring and a phenyl group, contributes to its distinctive chemical and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. For instance, in a study analyzing the antimicrobial effects of different ethyl acetate extracts, this compound showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. A study demonstrated that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) in vitro .

The mechanism of action for this compound involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The presence of the phenyl group enhances its binding affinity to these targets .

Study on Antifungal Activity

A recent study focused on the antifungal activity of ethyl acetate extracts from various plant sources, including those containing this compound. The results indicated that this compound effectively inhibited fungal growth, particularly against Aspergillus flavus, with a significant reduction in aflatoxin production .

Table 2: Antifungal Activity Against Aspergillus flavus

Concentration (mg/mL)Inhibition Zone (mm)
515
1025
2035

Anti-cancer Potential

Further investigations into the anticancer properties of this compound revealed its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 102 µg/mL .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(3-phenylcyclobutyl)acetate

InChI

InChI=1S/C14H18O2/c1-2-16-14(15)10-11-8-13(9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3

InChI Key

MPQUFWNDZZCNNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC=CC=C2

Origin of Product

United States

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